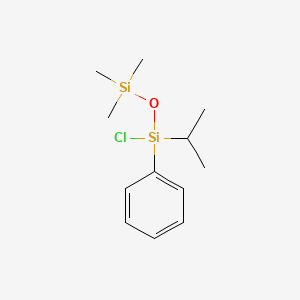
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane is an organosilicon compound that features a disiloxane backbone with a phenyl group, a chlorine atom, and a propan-2-yl group attached to the silicon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane typically involves the reaction of chlorosilanes with phenyl-substituted silanes under controlled conditions. One common method involves the hydrosilylation of phenylacetylene with chlorosilanes in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrosilylation processes using specialized reactors and continuous flow systems. The use of high-purity reagents and catalysts is crucial to ensure the desired product yield and purity. Additionally, advanced purification techniques, such as distillation and chromatography, are employed to isolate and purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form new derivatives.
Hydrosilylation Reactions: The compound can participate in hydrosilylation reactions with alkenes and alkynes to form silicon-carbon bonds.
Oxidation Reactions: The silicon-hydrogen bonds can be oxidized to form silanols or siloxanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkoxides, amines, and organolithium compounds. Reactions are typically carried out in polar solvents, such as tetrahydrofuran (THF), under anhydrous conditions.
Hydrosilylation Reactions: Platinum or rhodium catalysts are commonly used, and the reactions are conducted under an inert atmosphere at elevated temperatures.
Oxidation Reactions: Oxidizing agents, such as hydrogen peroxide or peracids, are used to convert silicon-hydrogen bonds to silanols or siloxanes.
Major Products Formed
Substitution Reactions: New organosilicon derivatives with various functional groups.
Hydrosilylation Reactions: Silicon-carbon bonded products, such as alkylsilanes or vinylsilanes.
Oxidation Reactions: Silanols or siloxanes, depending on the extent of oxidation.
Aplicaciones Científicas De Investigación
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: Investigated for its potential use in the development of silicon-based biomaterials and drug delivery systems.
Industry: Utilized in the production of specialty silicones, adhesives, and coatings due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane involves its ability to undergo various chemical transformations, such as hydrosilylation and substitution reactions. The molecular targets and pathways involved depend on the specific reaction and the nature of the reagents used. For example, in hydrosilylation reactions, the compound acts as a hydride donor, facilitating the addition of silicon-hydrogen bonds to unsaturated substrates.
Comparación Con Compuestos Similares
1-Chloro-3,3,3-trimethyl-1-phenyl-1-(propan-2-yl)disiloxane can be compared with other similar organosilicon compounds, such as:
1,1,3,3-Tetramethyldisiloxane: A simpler disiloxane compound used as a reducing agent and hydrosilylation reagent.
Phenyltrimethoxysilane: A phenyl-substituted silane used in the production of silicone resins and coatings.
Chlorotrimethylsilane: A chlorosilane used as a reagent in organic synthesis and as a protecting group for alcohols and amines.
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a diverse range of chemical reactions and applications.
Propiedades
Número CAS |
823207-21-2 |
|---|---|
Fórmula molecular |
C12H21ClOSi2 |
Peso molecular |
272.92 g/mol |
Nombre IUPAC |
chloro-phenyl-propan-2-yl-trimethylsilyloxysilane |
InChI |
InChI=1S/C12H21ClOSi2/c1-11(2)16(13,14-15(3,4)5)12-9-7-6-8-10-12/h6-11H,1-5H3 |
Clave InChI |
IZNSHEPNJFTYFG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Si](C1=CC=CC=C1)(O[Si](C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid;[3,5-bis[(10-ethylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14207832.png)

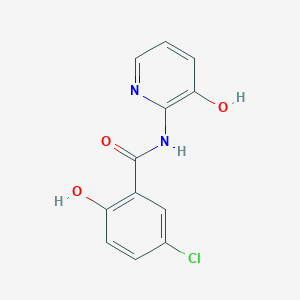

![Benzenemethanamine, N-[2-(phenylseleno)butylidene]-](/img/structure/B14207855.png)
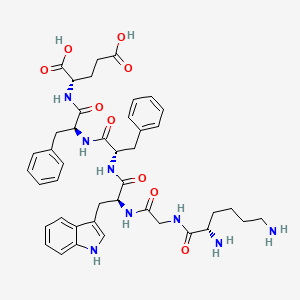
![3-Pyrrolidinol, 1-[(5-aminobenzo[b]thien-2-yl)methyl]-, (3R)-](/img/structure/B14207884.png)
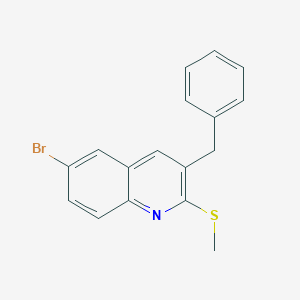
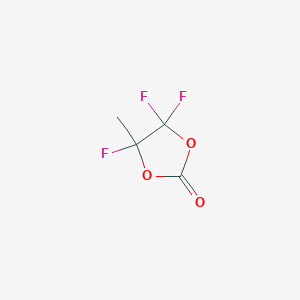
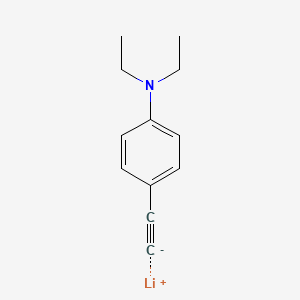
![Phosphonic dichloride, [2-(dichloromethylene)cyclohexyl]-](/img/structure/B14207897.png)
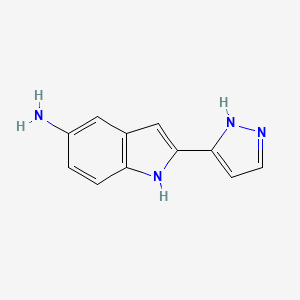
![5-[(4-Methylphenyl)sulfanyl]-4,4-diphenyloxolan-2-one](/img/structure/B14207906.png)
![1-[1-(But-3-en-1-yl)cyclohexyl]pentane-1,3-dione](/img/structure/B14207916.png)
